9,10-Dihydroxystearic acid, erythro-

Description

Properties

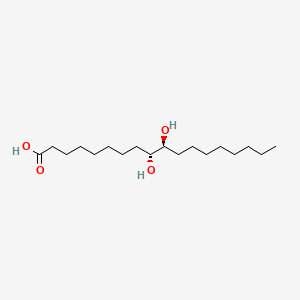

IUPAC Name |

(9R,10S)-9,10-dihydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACHUYIREGFMSP-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]([C@@H](CCCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189915 | |

| Record name | 9,10-Dihydroxystearic acid, erythro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3639-32-5 | |

| Record name | 9,10-Dihydroxystearic acid, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dihydroxystearic acid, erythro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-DIHYDROXYSTEARIC ACID, ERYTHRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85N0L7U4A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of erythro-9,10-dihydroxystearic acid

Topic: Physical and Chemical Properties of erythro-9,10-Dihydroxystearic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

erythro-9,10-Dihydroxystearic acid (DHSA) is a high-melting, saturated fatty acid derivative characterized by vicinal diol functionality at the center of a C18 hydrophobic chain. Unlike its threo isomer, the erythro form exhibits exceptional crystalline stability (m.p. ~132°C) due to a robust intermolecular hydrogen-bonding network. This guide provides a rigorous examination of its stereochemistry, synthesis via syn-dihydroxylation, and physiochemical behavior, positioning it as a critical intermediate for bio-based surfactants, cosmetic rheology modifiers, and precursors for azelaic acid production.

Molecular Architecture & Stereochemistry

Stereochemical Definition

The nomenclature of 9,10-DHSA is historically prone to confusion. In this guide, we adhere to the IUPAC convention where erythro refers to the (9R,10S) and (9S,10R) racemic pair.

-

Origin: Derived from the syn-addition of hydroxyl groups to cis-9-octadecenoic acid (oleic acid).

-

Configuration: The substituents (hydroxyl groups) are on the same side in the Fischer projection. In the zigzag backbone conformation, the hydroxyl groups project in opposite directions (anti-periplanar) to minimize steric strain, allowing for dense crystal packing.

-

Isomeric Distinction:

-

erythro-DHSA: High melting point (~132°C). Produced via KMnO₄ oxidation of oleic acid.

-

threo-DHSA: Low melting point (~95°C). Produced via performic acid epoxidation and hydrolysis of oleic acid (anti-addition).

-

Visualization: Stereochemical Pathways

Figure 1: Stereospecific synthesis pathways determining the erythro vs. threo configuration.

Physical Characterization

The high melting point of the erythro isomer is its defining physical trait, resulting from a cooperative hydrogen-bonding network involving both the carboxylic head group and the mid-chain vicinal diols.

Physiochemical Data Table

| Property | Value / Description | Context |

| CAS Number | 3639-32-5 | Specific to erythro form (check purity).[1][2] |

| Molecular Formula | C₁₈H₃₆O₄ | MW: 316.48 g/mol |

| Melting Point | 131 – 132 °C | Diagnostic peak. significantly higher than threo (95°C) or Oleic acid (13°C). |

| Solubility (Polar) | Soluble in hot Ethanol, DMSO, DMF. | Recrystallization typically performed in 95% Ethanol.[3] |

| Solubility (Non-polar) | Insoluble in Petroleum Ether, Hexane. | Used to wash away unreacted fatty acids. |

| pKa | ~4.8 (Carboxyl) | Similar to stearic acid; diols do not ionize in aqueous range. |

| Appearance | White crystalline powder | Forms platelets or leaflets upon crystallization. |

Crystal Packing & Rheology

Unlike 12-hydroxystearic acid (a famous organogelator), erythro-9,10-DHSA tends to crystallize rather than gel in most solvents due to the rigidity of the vicinal diol bonding. The 9,10-diols crosslink adjacent fatty acid chains, creating a "zipper" effect that elevates the lattice energy.

Chemical Reactivity & Synthesis Protocol

Synthesis Strategy: The Lapworth-Mottram Procedure

The most reliable route to the erythro isomer is the alkaline permanganate oxidation of oleic acid. This reaction proceeds via a cyclic manganate ester intermediate, ensuring syn-delivery of the oxygen atoms.

Critical Control Point: The reaction temperature must be maintained below 10°C. Higher temperatures promote oxidative cleavage of the C9-C10 bond, yielding azelaic acid (C9 dicarboxylic) and pelargonic acid (C9 monocarboxylic).

Experimental Protocol

Reagents:

-

Oleic Acid (Tech grade, ~90%)

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH)

-

Sodium Sulfite (Na₂SO₃)

-

Hydrochloric Acid (HCl, conc.)[4]

Step-by-Step Methodology:

-

Saponification: Dissolve 10 g of Oleic acid in a solution of 2 g NaOH in 500 mL water. Heat gently until the solution is clear (formation of Sodium Oleate).

-

Ice Bath Equilibration: Dilute with 1000 mL of crushed ice/water. Cool the mixture to 0–5°C .

-

Why: Solubility of oxygen increases, but more importantly, low T prevents C-C bond cleavage.

-

-

Oxidation (The Kinetic Phase): Slowly add a solution of KMnO₄ (1% w/v) with vigorous stirring.[4] Maintain temperature < 10°C. Continue addition until a faint pink color persists (indicating excess permanganate).

-

Mechanism: The MnO₄⁻ attacks the pi-bond to form a cyclic manganate ester.

-

-

Quenching: After 5 minutes, add solid Sodium Sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate (MnO₂) forms.

-

Acidification: Slowly add concentrated HCl (approx 50 mL) while stirring.

-

Observation: The brown MnO₂ dissolves, and the solution turns clear/yellowish. A white, fluffy precipitate of crude erythro-DHSA forms.

-

-

Isolation: Filter the white solid under vacuum. Wash copiously with water to remove Mn²⁺ salts.

-

Purification (Self-Validating Step):

Reaction Pathway Diagram

Figure 2: Reaction pathway for the syn-dihydroxylation of oleate to erythro-DHSA.

Applications in Drug Development & Formulation

Permeation Enhancer

While not a primary API, DHSA modifies the lipid packing of the Stratum Corneum. The disruption caused by the polar diol group in the hydrophobic tail can increase the fluidity of lipid bilayers, potentially enhancing the transdermal delivery of co-administered drugs.

Chemical Precursor

DHSA serves as a stable, solid intermediate for the production of Azelaic Acid (anti-acne agent) via oxidative cleavage.

-

Pathway: DHSA + NaIO₄ (Periodate cleavage)

Azelaic Aldehyde -

Advantage: This route avoids the hazardous ozonolysis of oleic acid typically used in industry.

Surface Active Properties

The molecule acts as a non-ionic surfactant precursor. Its high melting point makes it valuable in stick formulations (deodorants, lipsticks) where structural integrity at body temperature is required, unlike the lower-melting threo form.

References

-

Swern, D., et al. (1952). Hydroxylation of Monounsaturated Fatty Materials With Hydrogen Peroxide-Formic Acid. Organic Syntheses, 32, 39. Link (Note: Describes the threo route, establishing the comparative baseline for melting points).

-

Lapworth, A., & Mottram, E. N. (1925). The determination of the constitution of the fatty acids.[5] Part II. The oxidation of oleic acid by potassium permanganate. Journal of the Chemical Society, Transactions, 127, 1628-1631. Link (The foundational paper for the high-melting erythro synthesis).

-

Koey, C. C., et al. (2011). Optimized Synthesis of Dihydroxystearic Acid from Palm Oleic Acid. Journal of Oil Palm Research, 23, 1026-1031. Link

-

Organic Chemistry Portal (OC-Praktikum). Synthesis of erythro-9,10-dihydroxystearic acid from oleic acid. Link (Detailed lab protocol confirming the 132°C melting point).

-

PubChem. 9,10-Dihydroxystearic acid, erythro-.[2] National Library of Medicine. Link

Sources

Technical Guide: Biosynthesis and Engineering of Dihydroxystearic Acids in Fungal Systems

Topic: Biosynthesis Pathways of Dihydroxystearic Acids in Fungal Species Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroxystearic acids (DHSAs), particularly 9,10-dihydroxystearic acid (9,10-DHSA) , are high-value hydroxylated fatty acids with critical applications in biolubricants, cosmetics, and as precursors for specific polyesters. While chemical synthesis (e.g., performic acid oxidation) is standard, it suffers from low stereoselectivity and hazardous waste generation.

This guide delineates the fungal biosynthetic architecture for DHSA production. Unlike bacterial systems (e.g., Pseudomonas) that produce 7,10-DHSA via direct hydration, fungal systems predominantly utilize a two-step epoxidation-hydrolysis pathway targeting the

Part 1: The Biosynthetic Mechanism

The fungal production of 9,10-DHSA is not a single-step hydration but a cascade involving the activation of an inert C=C bond followed by regioselective ring opening.

The Core Pathway

The substrate, oleic acid (C18:1

-

Epoxidation: An oxygen atom is transferred to the

double bond, yielding 9,10-epoxystearic acid . In fungi, this is catalyzed by Unspecific Peroxygenases (UPOs) (EC 1.11.2.[1]1) or P450 monooxygenases.[2] UPOs are preferred for industrial applications due to their self-sufficiency (requiring only H -

Hydrolysis: The epoxide ring is opened by a microsomal or cytosolic Epoxide Hydrolase (EH) (EC 3.3.2.3), adding a water molecule to form the vicinal diol, 9,10-DHSA .

Stereochemical Control

The stereochemistry of the final product is dictated by the enantioselectivity of the EH.

-

Precursor: Oleic acid is naturally cis-configured.

-

Intermediate: UPOs typically convert cis-oleic acid to cis-9,10-epoxystearic acid.

-

Product: Fungal EHs (e.g., from Rhodotorula glutinis) generally catalyze a trans-addition of water. Consequently, the hydrolysis of cis-9,10-epoxystearic acid yields threo-9,10-dihydroxystearic acid .[3]

Pathway Visualization

The following diagram illustrates the enzymatic flow and chemical logic.

Figure 1: Enzymatic cascade from Oleic Acid to threo-9,10-DHSA via epoxide intermediate.

Part 2: Enzymology and Key Fungal Species

Unspecific Peroxygenases (UPOs)

UPOs are the "silver bullet" for fatty acid oxyfunctionalization. Unlike P450s, they do not require auxiliary reductase proteins.

-

Marasmius rotula (MroUPO): A basidiomycete enzyme capable of epoxidizing oleic acid. Note: MroUPO can also hydroxylate the epoxide to form hydroxy-epoxides; reaction timing is critical to maximize the epoxide yield before hydrolysis.

-

Chaetomium globosum (CglUPO): An ascomycete enzyme that shows higher selectivity for epoxidation over hydroxylation compared to MroUPO.

Epoxide Hydrolases (EHs)

Fungal EHs are robust and often enantioselective.

-

Aspergillus niger (AnEH): One of the most characterized EHs. It possesses a catalytic triad (Asp-His-Asp/Glu) and follows a two-step mechanism involving a covalent alkyl-enzyme intermediate. It effectively hydrolyzes fatty acid epoxides to diols.

-

Rhodotorula species (e.g., R.[4] glutinis): These red yeasts produce EHs with high enantioselectivity, often used to resolve racemic epoxides. For DHSA production, they ensure the formation of the threo isomer.[5]

Comparative Table of Biocatalysts

| Enzyme Class | Source Organism | Primary Function | Cofactor Requirement | Product Specificity |

| UPO | Marasmius rotula | Epoxidation / Hydroxylation | H | Epoxides + Hydroxy-epoxides |

| UPO | Chaetomium globosum | Epoxidation | H | High purity Epoxides |

| EH | Aspergillus niger | Hydrolysis | None (Water) | threo-Diols |

| EH | Rhodotorula glutinis | Hydrolysis | None (Water) | Enantiopure Diols |

Part 3: Experimental Protocols

Protocol Design Philosophy (Self-Validating Systems)

A robust protocol must account for the instability of the epoxide intermediate.

-

Control: Spontaneous acid-catalyzed hydrolysis of epoxides occurs at low pH. To confirm enzymatic conversion, reactions must be buffered at pH 7.0–8.0.

-

Validation: Use a "killed enzyme" control (boiled cell lysate) to distinguish between background chemical hydrolysis and EH activity.

Workflow: Whole-Cell Bioconversion

This protocol uses a recombinant host (e.g., Yarrowia lipolytica or E. coli) expressing the fungal pathway genes, or a two-stage process using isolated enzymes.

Step 1: Biomass Production

-

Inoculate Y. lipolytica in YPD medium (10 g/L Yeast Extract, 20 g/L Peptone, 20 g/L Glucose).

-

Incubate at 28°C, 200 rpm for 48 hours until stationary phase (high biomass).

-

Induction: If using an inducible promoter (e.g., pPOX2), add oleic acid (1% v/v) as an inducer 12 hours prior to harvest.

Step 2: Bioconversion Reaction

-

Harvest cells by centrifugation (4,000 x g, 10 min). Wash twice with 50 mM Potassium Phosphate Buffer (pH 7.5).

-

Resuspend cells to OD

= 20–30 in the same buffer. -

Substrate Addition: Add Oleic Acid (10 mM final) dissolved in ethanol (1% v/v final solvent conc).

-

Cofactor Supply (for UPO): Feed H

O -

Incubation: Shake at 28°C for 12–24 hours.

Step 3: Downstream Processing & Analysis

-

Quench: Acidify to pH 2.0 with 1M HCl to stop enzymatic activity and protonate fatty acids.

-

Extraction: Add equal volume of Ethyl Acetate. Vortex vigorously for 5 min. Centrifuge to separate phases. Collect organic (top) layer.

-

Derivatization (TMS): Evaporate solvent. Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine. Incubate at 60°C for 30 min.

-

GC-MS Analysis: Inject 1 µL.

-

Column: DB-5ms or equivalent.

-

Target Ions: Look for alpha-cleavage fragments characteristic of 9,10-OTMS groups (m/z 215 and 259 for 9,10-DHSA derivative).

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the production and analysis of fungal DHSA.

Part 4: Industrial Relevance & Engineering Strategies[8][9]

Metabolic Engineering Targets

To maximize DHSA yields in a fungal host like Yarrowia lipolytica, researchers must redirect carbon flux:

-

Block Beta-Oxidation: Delete POX genes (acyl-CoA oxidases) to prevent the degradation of oleic acid and the DHSA product.

-

Overexpress Desaturase: Overexpress OLE1 (

desaturase) to convert stearic acid (C18:0) to oleic acid (C18:1), increasing the precursor pool. -

Enhance NADPH/H

O

Applications

-

Biolubricants: 9,10-DHSA esters have superior oxidative stability and low-temperature properties compared to vegetable oils.

-

Polyesters: The vicinal diol group serves as a monomer for cross-linked polyesters and polyurethanes.

-

Cosmetics: Used as a thickening agent and stabilizer in formulations.

References

-

Carro, J., et al. (2019). Modulating Fatty Acid Epoxidation vs Hydroxylation in a Fungal Peroxygenase. ACS Catalysis.

-

Smit, M. S. (2004).[2][6] Fungal epoxide hydrolases: new landmarks in sequence-activity space. Trends in Biotechnology.

-

Aranda, C., et al. (2021). High Epoxidation Yields of Vegetable Oil Hydrolyzates and Methyl Esters by Selected Fungal Peroxygenases. Frontiers in Bioengineering and Biotechnology.

-

Fontanille, P., et al. (2012).[7] Bioconversion of volatile fatty acids into lipids by the oleaginous yeast Yarrowia lipolytica.[7] Bioresource Technology.

-

Zou, J., et al. (2000).[2] Structure of Aspergillus niger epoxide hydrolase at 1.8 A resolution. Structure.

-

Kim, B. S., et al. (2021). Production of 7,10-dihydroxy-8(E)-octadecenoic acid using cell-free supernatant of Pseudomonas aeruginosa. Enzyme and Microbial Technology. (Note: Cited for contrast; confirms 7,10-isomer is bacterial).

Sources

- 1. Peroxide-Mediated Oxygenation of Organic Compounds by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stereochemical features of the hydrolysis of 9,10-epoxystearic acid catalysed by plant and mammalian epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Altering the fatty acid profile of Yarrowia lipolytica to mimic cocoa butter by genetic engineering of desaturases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [open.bu.edu]

- 6. Fungal epoxide hydrolases: new landmarks in sequence-activity space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioconversion of volatile fatty acids into lipids by the oleaginous yeast Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of erythro-9,10-dihydroxystearic acid in organic solvents

The Solubility of erythro-9,10-Dihydroxystearic Acid in Organic Solvents[1][2][3]

Executive Summary

erythro-9,10-Dihydroxystearic acid (DHSA) is a high-melting (mp ~132°C) saturated fatty acid derivative characterized by vicinal hydroxyl groups at the C9 and C10 positions.[2][4][5][6][7] Unlike its parent compound, oleic acid, or its diastereomer (threo-DHSA), the erythro isomer exhibits a distinct solubility profile driven by strong intermolecular hydrogen bonding. This guide details the solubility landscape of erythro-DHSA, establishing ethanol as the primary solvent for purification and DMSO/DMF for high-concentration formulation, while identifying non-polar solvents (petroleum ether, hexane) as critical anti-solvents for impurity removal.

Chemical Profile & Stereochemical Context

To ensure experimental reproducibility, the specific isomer must be chemically validated. The solubility behavior of DHSA is strictly dependent on its stereochemistry, which dictates its crystal lattice energy.

| Feature | erythro-9,10-DHSA | threo-9,10-DHSA |

| Origin (Synthetic) | cis-Oleic acid + KMnO₄ (syn-hydroxylation) | cis-Oleic acid + HCOOH/H₂O₂ (anti-hydroxylation) |

| Melting Point | ~132°C (High-Melting) | ~95°C (Low-Melting) |

| Crystal Lattice | High stability due to efficient H-bond packing | Lower stability, looser packing |

| Solubility Trend | Lower solubility in organic solvents | Higher solubility in organic solvents |

Field-Proven Insight: Researchers often confuse the two isomers. If your sample melts below 100°C, you are likely working with the threo isomer or a eutectic mixture. This guide focuses strictly on the high-melting erythro form.

Solubility Landscape

The solubility of erythro-DHSA is governed by the "Like Dissolves Like" principle, but modified by the high energy required to break its crystal lattice.

Quantitative Solubility Data (Approximate at 25°C)

| Solvent | Solubility (mg/mL) | Classification | Application |

| DMF (Dimethylformamide) | ~25 mg/mL | High | Stock solutions, Reactions |

| DMSO (Dimethyl sulfoxide) | ~10 mg/mL | Moderate-High | Biological assays, Stock solutions |

| Ethanol (Abs. or 95%) | ~5 mg/mL (Cold) / High (Hot) | Temperature-Dependent | Recrystallization (Standard) |

| Ethyl Acetate | Low (< 1 mg/mL) | Poor | Washing/Anti-solvent |

| Chloroform | Low | Poor | Partitioning (limited utility) |

| Petroleum Ether / Hexane | Insoluble | Anti-solvent | Removing unreacted fatty acids |

| Water | Insoluble | Anti-solvent | Precipitation from DMSO/Ethanol |

Solvent Class Analysis

-

Alcohols (Ethanol, Methanol): The vicinal diols of DHSA interact favorably with protic solvents. While solubility is modest at room temperature (~5 mg/mL in ethanol), it increases dramatically near the boiling point (78°C), making ethanol the ideal recrystallization solvent .

-

Polar Aprotics (DMSO, DMF): These solvents effectively disrupt the intermolecular hydrogen bonds of the erythro crystal lattice, offering the highest room-temperature solubility.

-

Non-Polar Aliphatics (Hexane, Pet Ether): The polar diol moiety renders erythro-DHSA insoluble in these solvents. This property is exploited to wash away unreacted oleic acid or saturated fatty acid impurities (stearic/palmitic acid) which remain soluble.

Experimental Protocols

Protocol: Purification via Recrystallization (Ethanol)

This protocol utilizes the steep temperature-solubility gradient of erythro-DHSA in ethanol to achieve >98% purity.

Reagents: Crude erythro-DHSA, Ethanol (95%), Petroleum Ether (bp 60-80°C).

-

Impurity Extraction (Solid-Liquid):

-

Digest (stir) the solid in Petroleum Ether (10 mL per gram of solid) for 15 minutes at room temperature.

-

Filtration: Vacuum filter the solid.[3] The filtrate contains unreacted oleic acid and saturated fatty acid impurities. The retentate is the crude erythro-DHSA.

-

Dissolution:

-

Transfer the solid to an Erlenmeyer flask.

-

Add Ethanol (95%) (approx. 15-20 mL per gram of solid).

-

Heat on a steam bath or hot plate (with magnetic stirring) until the solvent boils.

-

Note: If the solution is not clear, add hot ethanol in small increments. If solid remains after significant addition, filter hot to remove mechanical impurities.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature on the benchtop (insulate flask with a towel for larger crystals).

-

Once at room temperature, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.

-

-

Collection:

-

Collect crystals via vacuum filtration (Buchner funnel).

-

Wash the filter cake with a small volume of cold ethanol.

-

Dry under vacuum or in a desiccator.

-

Validation: Verify Melting Point is 130-132°C .

-

Protocol: Gravimetric Solubility Determination

To determine precise solubility in a specific solvent (e.g., for formulation):

-

Saturation: Add excess erythro-DHSA to 5 mL of the target solvent in a sealed vial.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-warmed if testing at elevated temp) into a tared weighing vessel.

-

Evaporation: Evaporate the solvent (using a nitrogen stream or vacuum oven).

-

Quantification: Weigh the residue.

-

Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).

-

Visualization: Solubility & Purification Logic

Figure 1: Purification workflow leveraging the specific solubility profile of erythro-DHSA. Note the critical use of Petroleum Ether as an anti-solvent for impurities.

References

-

Organic Syntheses. (1959). 9,10-Dihydroxystearic Acid.[1][4][5][6][9][10][11][12] Coll. Vol. 4, p.317. (Definitive procedure for erythro isomer synthesis and purification).

-

Cayman Chemical. (2022).[1] 9,10-Dihydroxystearic Acid Product Information. (Provides quantitative solubility data in DMSO, DMF, and Ethanol).

-

LipidBank. Fatty Acid Database: 9,10-Dihydroxystearic acid. (Confirms melting point of erythro isomer as 132°C).[2][4][6][8]

-

N.O.P. (Sustainability in the Organic Chemistry Lab Course). Synthesis of erythro-9,10-dihydroxystearic acid from oleic acid. (Detailed educational protocol confirming insolubility in petroleum ether).

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. caymanchem.com [caymanchem.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of erythro-9,10-dihydroxystearic acid, ارثرو-10،9-ثنائي هيدروحامض الستيارك, erythro-9,10-Διυδροστεατικό οξ [orgspectroscopyint.blogspot.com]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. 9,10-Dihydroxystearic acid | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 9,10-Dihydroxystearic acid | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. DSpace [open.bu.edu]

- 12. Fatty acid wax from epoxidation and hydrolysis treatments of waste cooking oil: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Anti-Inflammatory Properties of Dihydroxystearic Acids (DHSA)

This technical guide provides a comprehensive analysis of the foundational research into 9,10-dihydroxystearic acid (DHSA), focusing on its synthesis, molecular mechanisms, and anti-inflammatory potential.

Executive Summary

Dihydroxystearic acid (DHSA), specifically the 9,10-dihydroxystearic acid isomer, is a saturated hydroxy fatty acid derived from the oxidation of oleic acid. While historically utilized as a rheological modifier in cosmetics, emerging research identifies DHSA as a bioactive lipid with distinct immunomodulatory properties. Unlike its monohydroxy counterparts (e.g., 10-hydroxystearic acid) which primarily target PPAR

Part 1: Chemical Identity & Synthesis Protocols

Structural Characterization

-

IUPAC Name: 9,10-dihydroxyoctadecanoic acid[1]

-

Molecular Formula: C

H -

Molecular Weight: 316.48 g/mol

-

Key Isomers: The threo and erythro diastereomers are formed depending on the oxidation method. The threo-form is the predominant product of performic acid oxidation followed by hydrolysis.

Synthesis Workflow: Epoxidation-Hydrolysis Route

The industrial and laboratory standard for high-purity DHSA production involves the in situ generation of performic acid. This method is preferred over permanganate oxidation due to higher yields and cleaner workup.

Reagents:

-

Oleic Acid (Technical grade, >90%)

-

Formic Acid (88%)

-

Hydrogen Peroxide (30-50%)

-

Sulfuric Acid (Catalyst)

-

Sodium Hydroxide (for hydrolysis)

Step-by-Step Protocol:

-

Epoxidation (Formation of 9,10-Epoxystearic Acid):

-

In a jacketed reactor, mix Oleic Acid (1.0 mol) and Formic Acid (0.5 mol) .

-

Maintain temperature at 20–25°C .

-

Add Hydrogen Peroxide (1.5 mol) dropwise over 60 minutes. The reaction is exothermic; strict temperature control is critical to prevent oxidative cleavage of the chain.

-

Mechanism:[2][3][4][5] Formic acid reacts with H

O -

Reaction Time: Stir for 3–5 hours until iodine value (IV) drops below 2.

-

-

Ring Opening (Hydrolysis):

-

The crude epoxide is separated from the aqueous layer.

-

Add 3N NaOH (excess) and heat to 90–100°C for 1–2 hours. This saponifies the ester and opens the epoxide ring to form the diol.

-

Note: Acid-catalyzed hydrolysis yields the glycol directly but often results in ester byproducts. Alkaline hydrolysis ensures complete conversion to the salt form.

-

-

Acidification & Purification:

-

Acidify the hot soap solution with 3N HCl to pH 2–3.

-

The crude DHSA precipitates as a waxy solid.

-

Recrystallization: Dissolve crude solid in hot 95% Ethanol (approx. 5 mL per gram). Cool to 4°C overnight.

-

Yield: Typical yields range from 75–85% .

-

Melting Point: threo-9,10-DHSA melts at 90–92°C ; erythro-9,10-DHSA melts at 130–132°C .

-

Part 2: Molecular Mechanisms of Anti-Inflammation

Recent computational and in vitro studies have delineated two primary signaling pathways for DHSA.

NLRP3 Inflammasome Inhibition

Molecular docking studies indicate that 9,10-DHSA interacts directly with the NLRP3 (Nucleotide-binding oligomerization domain-like receptor containing pyrin domain 3) protein.[6]

-

Binding Affinity: High interaction scores (comparable to known inhibitors) suggest DHSA stabilizes the inactive conformation of NLRP3.

-

Outcome: Prevention of inflammasome assembly blocks the cleavage of Pro-Caspase-1 to Caspase-1, thereby inhibiting the maturation and release of pro-inflammatory cytokines IL-1

and IL-18 .

PPAR Activation

Unlike 10-hydroxystearic acid (a PPAR

-

Mechanism: Ligand binding to PPAR

induces heterodimerization with RXR (Retinoid X Receptor). -

Transcriptional Effect: The complex binds to PPRE (PPAR Response Elements), repressing NF-

B signaling and reducing the expression of TNF-

Visualized Pathway (DOT Diagram)

Caption: Dual-mechanism of 9,10-DHSA: Direct inhibition of NLRP3 assembly and PPAR

Part 3: Experimental Validation Protocols

To validate the anti-inflammatory efficacy of DHSA, researchers should utilize a combination of in silico docking and in vitro macrophage assays.

In Vitro Efficacy: RAW 264.7 Macrophage Assay

This is the industry-standard screen for anti-inflammatory lipids.

Objective: Determine IC

Protocol:

-

Cell Culture: Maintain RAW 264.7 cells in DMEM + 10% FBS.

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Pre-treatment: Treat cells with DHSA (dissolved in DMSO, final concentration <0.1%) at varying concentrations (e.g., 10, 25, 50, 100

M) for 1 hour .-

Control: Vehicle (DMSO) only.

-

-

Stimulation: Add LPS (Lipopolysaccharide) at 1

g/mL to induce inflammation. Incubate for 24 hours . -

Readout 1 (NO): Mix 100

L supernatant with 100 -

Readout 2 (Cytokines): Use ELISA kits for TNF-

and IL-6 on the remaining supernatant. -

Readout 3 (Viability): Perform MTT or CCK-8 assay to ensure reduced NO is not due to cytotoxicity.

Validation Criteria:

-

Valid Hit: >50% inhibition of NO at non-cytotoxic concentrations.

-

Mechanism Check: If NO is reduced but TNF-

is not, suspect direct iNOS enzyme inhibition rather than NF-

In Silico Docking (NLRP3)

Objective: Confirm binding affinity to the inflammasome NACHT domain.

-

Software: AutoDock Vina or Schrödinger Glide.

-

Target PDB: 6NPY (NLRP3 structure).[1]

-

Ligand Prep: Energy minimize 9,10-DHSA structure (MM2 force field).

-

Grid Box: Center on the ATP-binding site of the NACHT domain.

-

Success Metric: Binding energy < -7.0 kcal/mol.[6]

Part 4: Data Summary & Comparative Analysis

The following table contrasts 9,10-DHSA with related bioactive fatty acids.

| Compound | Primary Target | Anti-Inflammatory Mechanism | Key Biological Outcome |

| 9,10-DHSA | NLRP3 / PPAR | Inflammasome inhibition; NF- | Reduced IL-1 |

| 10-Hydroxystearic Acid | PPAR | Fatty acid oxidation promotion | Reduced skin age spots, pore size reduction |

| Ricinoleic Acid | EP3 Receptor | Prostaglandin mimicry | Anti-inflammatory (acute), Analgesic |

| Oleic Acid | Free Fatty Acid Receptors | Weak anti-inflammatory | General membrane fluidity modulation |

Part 5: Future Outlook & Applications

-

Dermatological Therapeutics: Given the established role of 10-HSA in skin barrier repair, 9,10-DHSA's NLRP3 activity suggests superior potential for treating acne vulgaris (where inflammasome activation by C. acnes is a key driver) and rosacea .

-

Metabolic Syndrome: The PPAR

activation profile indicates potential as a nutraceutical for managing insulin resistance, supported by preliminary in vivo data in KKAy diabetic mice. -

Formulation Science: DHSA's high melting point and stability make it an ideal "active excipient"—providing structure to topical formulations while delivering therapeutic benefits.

References

-

Synthesis & Chemical Properties

-

Mechanistic Insight (NLRP3 & PPAR)

-

Related Hydroxy Fatty Acid Research

-

Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores.[5][10][11][12] Int J Cosmet Sci. 2019;41(3):240-256.[11][12] (Comparative data on 10-HSA). Link

-

Anti-Inflammatory Activity of Two new Acylic C18 Hydroxy Unsaturated Fatty Acids in RAW264.7 macrophages. Egyptian Journal of Chemistry. 2022. Link

-

Sources

- 1. oaji.net [oaji.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

protocol for derivatization of erythro-9,10-dihydroxystearic acid for analysis

Application Note: Structural Elucidation and Quantification of erythro-9,10-Dihydroxystearic Acid via GC-MS

Executive Summary

This guide details the protocol for the derivatization and analysis of erythro-9,10-dihydroxystearic acid (DHSA), a significant oxidation product of oleic acid found in biological systems and industrial formulations.[1] Unlike standard fatty acid analysis, the presence of a vicinal diol (1,2-diol) at the C9 and C10 positions requires a dual-derivatization strategy to ensure volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS).[1] This note presents two validated workflows: a General Profiling Protocol (TMS-FAME) for high-sensitivity quantification and a Stereospecific Protocol (Cyclic Boronate) for definitive structural confirmation and isomer differentiation.[1]

Introduction & Scientific Rationale

The Analyte: erythro-9,10-DHSA is a C18 fatty acid characterized by two hydroxyl groups on carbons 9 and 10.[2][3] The erythro configuration typically results from the cis-hydroxylation of oleic acid (e.g., via KMnO4 oxidation or specific enzymatic pathways), whereas the threo form results from epoxide hydrolysis.[1]

The Analytical Challenge:

-

Polarity: The carboxylic acid and two hydroxyl groups create strong hydrogen bonding, rendering the native molecule non-volatile and unsuitable for GC.[1]

-

Stereochemistry: Distinguishing erythro from threo isomers is critical for biological interpretation but difficult with standard derivatization.[1]

-

Thermal Instability: Under GC temperatures, underivatized diols can undergo dehydration, leading to peak tailing and degradation.[1]

The Solution: We employ a "Lock-and-Tag" derivatization strategy:

-

Step 1 (Methylation): Converts the carboxylic acid to a methyl ester (FAME), neutralizing the acidic proton.[1]

-

Step 2 (Functionalization):

Experimental Workflow Diagrams

Figure 1: Analytical Decision Matrix & Workflow

Caption: Dual-pathway workflow for DHSA analysis. Path A is preferred for general quantification; Path B is specific for confirming the 1,2-diol structure and stereochemistry.[1]

Detailed Protocols

Reagents & Equipment

-

Standards: erythro-9,10-dihydroxystearic acid (Cayman Chem/Sigma).

-

Methylation Reagent: Boron trifluoride-methanol (BF3-MeOH, 14%).[1]

-

Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]

-

Boronate Reagent: n-Butylboronic acid (5 mg/mL in dry pyridine).[1]

-

Solvents: n-Hexane (HPLC grade), Pyridine (Anhydrous).[1]

Protocol A: TMS-FAME Derivatization (Gold Standard)

Best for: Routine quantification and identifying the molecule in complex mixtures via alpha-cleavage fragmentation.[1]

-

Esterification (Methylation):

-

Dissolve 100 µg of dried lipid extract in 0.5 mL of BF3-MeOH (14%).

-

Incubate at 60°C for 10 minutes in a sealed glass vial.

-

Note: Avoid higher temps to prevent isomerization.[1]

-

Add 1 mL of hexane and 1 mL of saturated NaCl/water.[1] Vortex and centrifuge.[1]

-

Transfer the upper hexane layer (containing FAMEs) to a new vial and evaporate to dryness under nitrogen.

-

-

Silylation (TMS Ether Formation):

-

To the dried FAME residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS .

-

Incubate at 60°C for 30 minutes .

-

Critical: Moisture will hydrolyze TMS groups.[1] Ensure all glassware and solvents are anhydrous.[1]

-

Evaporate reagents under nitrogen (optional, to remove excess BSTFA) and reconstitute in 100 µL hexane, OR inject directly if the column phase permits.

-

Protocol B: Cyclic Boronate Derivatization (Stereospecific)

Best for: Confirming the vicinal nature of hydroxyls and separating erythro/threo isomers.[1]

-

Esterification: Perform Step 1 from Protocol A to generate the methyl ester.[1]

-

Boronate Formation:

Data Analysis & Interpretation

GC-MS Parameters

-

Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1] Non-polar phases are preferred.[1]

-

Carrier Gas: Helium at 1 mL/min.

-

Temp Program: 100°C (1 min)

20°C/min to 200°C

Mass Spectral Fingerprints (EI, 70eV)

| Derivative Type | Key Fragment Ions (m/z) | Mechanistic Origin |

| TMS-FAME | 215, 259 | Alpha-cleavage between C9 and C10. The molecule breaks between the two TMS-protected carbons. |

| 73, 75 | Trimethylsilyl group fragments (diagnostic for TMS).[1] | |

| Cyclic Boronate | Molecular Ion (M+) | Often visible, unlike TMS derivatives.[1] |

| Specific Fragments | Loss of alkyl chains flanking the boronate ring.[1] |

Figure 2: Fragmentation Mechanism (TMS-FAME)

Caption: Diagnostic alpha-cleavage of the TMS derivative. The bond between the functionalized carbons (C9-C10) is the weakest, yielding two major ions.[1]

Troubleshooting & Validation

-

Self-Validating the Protocol:

-

Internal Standard: Spike samples with heptadecanoic acid (C17:0) prior to extraction.[1] It should appear as a clean methyl ester peak.[1]

-

Derivatization Efficiency Check: If you observe a peak at [M-90] or [M-180] relative to the expected mass, it indicates incomplete silylation or thermal degradation (loss of TMS-OH).[1]

-

-

Stereochemistry Check:

References

-

Christie, W. W. (n.d.).[1] Mass Spectrometry of Fatty Acid Derivatives: Hydroxy Fatty Acids. Lipid Library.[1] Retrieved from [Link]

-

Morris, L. J. (1963).[1] Separation of isomeric long-chain polyhydroxy acids by thin-layer chromatography and gas-liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

-

Brooks, C. J. W., & Maclean, I. (1971).[1] Cyclic boronates as derivatives for gas chromatography-mass spectrometry of vicinal diols. Journal of Chromatographic Science. Retrieved from [Link][1]

Sources

Application Note: A Robust LC-MS/MS Method for the Targeted Analysis of Hydroxy Fatty Acids in Human Plasma

Abstract

This application note presents a comprehensive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of hydroxy fatty acids (HFAs) in human plasma. HFAs, a class of oxylipins derived from the oxidation of polyunsaturated fatty acids, are crucial signaling molecules and biomarkers implicated in a range of physiological and pathological processes, including inflammation, cardiovascular disease, and metabolic disorders.[1][2][3] The described method employs a streamlined solid-phase extraction (SPE) protocol for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This guide provides a detailed, step-by-step protocol, discusses the rationale behind key experimental choices, and outlines method validation according to regulatory guidelines, making it an invaluable resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of Hydroxy Fatty Acids

Hydroxy fatty acids are a diverse group of lipid mediators that play pivotal roles in cell signaling and the inflammatory response.[2] They are formed through enzymatic pathways involving cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, or via non-enzymatic free radical-mediated oxidation.[4] Their biological activities are often potent and varied, ranging from pro-inflammatory to anti-inflammatory effects, making their accurate quantification in biological matrices like plasma essential for understanding disease pathogenesis and for the development of novel therapeutics.[2][3]

The analytical challenge in measuring HFAs lies in their low endogenous concentrations, the presence of numerous structurally similar isomers, and the complexity of the plasma matrix.[1][5][6] LC-MS/MS has emerged as the gold standard for HFA analysis due to its high sensitivity, selectivity, and specificity.[6][7] This application note details a robust workflow designed to overcome these challenges and deliver reliable, high-quality data.

Analytical Workflow Overview

The analytical workflow is designed for high-throughput and robust quantification of HFAs in plasma. It encompasses sample preparation, chromatographic separation, and mass spectrometric detection.

Figure 1: Overall workflow for the LC-MS/MS analysis of hydroxy fatty acids in plasma.

Detailed Experimental Protocol

This section provides a step-by-step guide for the analysis of HFAs in plasma, from sample collection to data acquisition.

Materials and Reagents

-

Hydroxy fatty acid analytical standards and deuterated internal standards (e.g., HETE-d8)

-

LC-MS grade water, acetonitrile, methanol, and isopropanol

-

Formic acid (≥98%)

-

Human plasma (collected in EDTA tubes)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)

-

All solvents and reagents should be of the highest purity to minimize background interference.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for removing interfering substances such as proteins and phospholipids and for concentrating the analytes of interest.[1][7][8][9] A reversed-phase C18 sorbent is effective for retaining the non-polar HFAs while allowing more polar contaminants to be washed away.

Figure 2: Detailed step-by-step solid-phase extraction (SPE) workflow.

Protocol:

-

Plasma Pre-treatment: To 100 µL of human plasma, add 10 µL of a deuterated internal standard mix. Precipitate proteins by adding 300 µL of cold acetonitrile, vortex thoroughly, and centrifuge at 4°C.[10]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 15% aqueous methanol to remove polar interferences.

-

Elution: Elute the HFAs with 1 mL of acetonitrile.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Liquid Chromatography Separation

Reversed-phase chromatography is the most common approach for separating HFAs.[7] A C18 column provides good retention and resolution of these non-polar analytes. A gradient elution is necessary to separate the various HFA species and their isomers.[11][12]

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | 30% B to 95% B over 10 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Detection

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the high sensitivity and selectivity required for quantification.[1][5] HFAs readily form [M-H]⁻ ions in negative electrospray ionization (ESI) mode.

| Parameter | Setting |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | -3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen, 800 L/hr |

| Collision Gas | Argon |

MRM Transitions:

The following table provides example MRM transitions for common HFAs. These should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5-HETE | 319.2 | 115.1 | 15 |

| 12-HETE | 319.2 | 179.1 | 12 |

| 15-HETE | 319.2 | 219.1 | 12 |

| 9-HODE | 295.2 | 171.1 | 10 |

| 13-HODE | 295.2 | 195.1 | 10 |

| 15(S)-HETE-d8 (IS) | 327.2 | 184.1 | 12 |

Method Validation

A full validation of the bioanalytical method should be performed to ensure the reliability of the results, following guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[13][14][15][16]

Key Validation Parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[15]

-

Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple runs.[13]

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression with a weighting factor is typically used.[13]

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

-

Recovery: The efficiency of the extraction process.[13]

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[15]

| Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤15% (≤20% at LLOQ) |

| Correlation Coefficient (r²) | ≥0.99 |

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of hydroxy fatty acids in human plasma. The combination of a streamlined solid-phase extraction protocol, efficient chromatographic separation, and sensitive mass spectrometric detection allows for the accurate measurement of these important lipid mediators. Adherence to the detailed protocol and proper method validation will ensure high-quality data suitable for a wide range of research and clinical applications.

References

-

Buczynski, M. W., Dumlao, D. S., & Dennis, E. A. (2021). Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Methods in Molecular Biology, 2306, 171–186. [Link]

-

Strassburg, K., Hu, S., & Gao, D. (2021). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of Visualized Experiments. [Link]

-

Standard of Care. (n.d.). Fatty Acid Esters of Hydroxy Fatty Acids. [Link]

-

Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

Takashima, S., Toyoshi, K., & Shimozawa, N. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 21-28. [Link]

-

Gouveia-Figueira, S., Nording, M. L., & Gaudin, M. (2020). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 25(11), 2548. [Link]

-

Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

-

Bioanalysis Zone. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

Zhang, Y., et al. (2024). Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. Obesity Reviews, 25(6), e13735. [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2021). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 26(16), 4945. [Link]

-

SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. [Link]

-

Morrow, J. D., & Roberts, L. J. (1994). Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods. Methods in Enzymology, 233, 163-174. [Link]

-

ResearchGate. (2021). Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. [Link]

-

Cyberlipid. (n.d.). Hydroxy fatty acids. [Link]

-

Zhou, T., et al. (2026). Double derivatization-enhanced LC-MS/MS for isomer-resolved identification and quantification of fatty acids. Analytica Chimica Acta, 1243, 345133. [Link]

-

Cyberlipid. (n.d.). Hydroxy FA. [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(14), 3293. [Link]

-

Jira, W., & Spiteller, G. (2006). Gas Chromatography/Electron-Capture Negative Ion Mass Spectrometry for the Quantitative Determination of 2- and 3-Hydroxy Fatty Acids in Bovine Milk Fat. Journal of Agricultural and Food Chemistry, 54(18), 6569-6574. [Link]

-

Wang, Y., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS. Analytical Chemistry, 92(7), 5005-5013. [Link]

-

Kim, J. H., & Kim, H. J. (2014). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. Journal of Industrial Microbiology & Biotechnology, 41(1), 17-26. [Link]

-

Yore, M. M., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 11(4), 749-762. [Link]

-

ResearchGate. (2018). Analysis of Fatty Acids and Metabolites in Plasma by LC-MS/MS. [Link]

-

Bird, S. S., Marur, V. R., & Stavrovskaya, I. G. (2014). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of Visualized Experiments, (85), 51210. [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5707. [Link]

-

Gouveia-Figueira, S., et al. (2022). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Metabolites, 12(5), 444. [Link]

-

LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

-

Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]

-

Semantic Scholar. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. [Link]

-

Macis, D., et al. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Journal of Clinical Medicine, 13(9), 2642. [Link]

-

MDPI. (n.d.). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. [Link]

-

ResearchGate. (2002). Identification of hydroxy fatty acids by liquid chromatography-atmospheric pressure chemical ionization mass spectroscopy in Euglena gracilis. [Link]

-

Shimadzu. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. [Link]

-

News-Medical. (n.d.). Improving sample preparation for LC-MS/MS analysis. [Link]

-

MDPI. (n.d.). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]

-

PMC. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. [Link]

-

ACS Publications. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. [Link]

Sources

- 1. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. standardofcare.com [standardofcare.com]

- 3. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods of the Analysis of Oxylipins in Biological Samples [mdpi.com]

- 8. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. shimadzu.com [shimadzu.com]

- 11. jsbms.jp [jsbms.jp]

- 12. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 14. fda.gov [fda.gov]

- 15. fda.gov [fda.gov]

- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

Application Note: Synthesis of erythro-9,10-Dihydroxystearic Acid via Potassium Permanganate Oxidation

[1][2]

Executive Summary

This protocol details the synthesis of erythro-9,10-dihydroxystearic acid (DHSA) from oleic acid using a cold, alkaline potassium permanganate (

Critical Distinction: The oxidation of oleic acid (cis-9-octadecenoic acid) via

Scientific Principles & Mechanism[3]

Reaction Mechanism: Syn-Hydroxylation

The transformation relies on the ability of the permanganate ion (

-

Cycloaddition: The manganese atom forms a five-membered ring with the two alkene carbons. This concerted [3+2] cycloaddition ensures that both oxygen atoms are delivered to the same face of the double bond (syn-addition).

-

Hydrolysis: The unstable manganate ester is hydrolyzed in basic solution to release the diol and insoluble manganese dioxide (

).

Stereochemical Outcome[4][5]

-

Starting Material: Oleic Acid (cis-geometry).

-

Mechanism: Syn-addition.

-

Product: The two hydroxyl groups end up on the same side of the carbon chain in the eclipsed conformation. In the zigzag projection (lowest energy), they appear on opposite sides, but the stereochemical designation relative to the cis-origin is erythro (or meso-like).

Critical Control Points (CCP)

-

Temperature (< 10°C): High temperatures promote oxidative cleavage of the C-C bond, producing azelaic acid (C9 dicarboxylic) and pelargonic acid (C9 monocarboxylic) instead of the diol.

-

pH (Alkaline): Basic conditions stabilize the manganate ester and prevent over-oxidation. Acidic conditions favor cleavage.

Visual Workflows

Reaction Pathway

The following diagram illustrates the mechanistic pathway and stereochemical retention.

Figure 1: Mechanistic pathway showing the critical divergence between dihydroxylation and oxidative cleavage.

Experimental Workflow

Figure 2: Step-by-step experimental process flow.[1]

Materials & Stoichiometry

Scale: 10 mmol Oleic Acid (Batch Size)

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |

| Oleic Acid (90%+) | 282.46 | 1.0 | 3.14 g (~3.5 mL) | Substrate |

| NaOH | 40.00 | ~8.0 | 3.14 g | Solubilizing Agent (Soap formation) |

| KMnO4 | 158.03 | 1.6 | 2.50 g | Oxidant |

| Water (DI) | 18.02 | Solvent | ~400 mL | Reaction Medium |

| NaHSO3 | 104.06 | Excess | ~5.0 g | Quenching Agent (Reduces |

| HCl (conc.) | 36.46 | Excess | ~10 mL | Acidification (Protonation) |

| Ethanol (95%) | 46.07 | Solvent | ~50 mL | Recrystallization |

Detailed Protocol

Phase 1: Preparation of Substrate (Saponification)

-

Dissolution: In a 1 L Erlenmeyer flask or beaker, dissolve 3.14 g of NaOH in 320 mL of distilled water.

-

Addition: Add 3.14 g (approx. 3.5 mL) of Oleic acid to the alkaline solution.

-

Mixing: Stir gently until the solution is clear and homogeneous. This converts the insoluble fatty acid into soluble sodium oleate.

-

Cooling: Place the flask in an ice-water bath. Insert a thermometer. Cool the solution to 5–8°C.

-

Note: Do not freeze the solution, but ensure it is well below 10°C to suppress cleavage.

-

Phase 2: Oxidation[2]

-

Oxidant Prep: Dissolve 2.50 g of

in 250 mL of water (1% solution). Ensure it is fully dissolved. -

Addition: Add the

solution to the stirred oleate solution slowly over 5–10 minutes. -

Monitoring: Monitor the temperature continuously; do not allow it to rise above 10°C.

-

Reaction Time: Stir the purple/brown mixture for an additional 5 minutes at 5–10°C. The color will transition from purple to brown as

precipitates.

Phase 3: Quenching and Workup

-

Decolorization: While stirring, add solid Sodium Sulfite (

) in small portions.-

Observation: The brown precipitate (

) will dissolve, and the purple color will fade. The solution should become clear and colorless (or slightly yellow).[4]

-

-

Acidification: Slowly add concentrated HCl (~10 mL) to the solution while monitoring pH.

-

Target: pH < 2.

-

Observation: A fluffy white precipitate forms immediately. This is the crude DHSA (free acid form).

-

-

Filtration: Collect the solid via vacuum filtration (Buchner funnel). Wash the filter cake with 100 mL of cold water to remove residual salts and acid.

Phase 4: Purification (Recrystallization)

-

Drying: Air dry the crude solid or dry under vacuum to remove bulk water.

-

Solvent: Transfer the solid to a flask and add ~30–50 mL of 95% Ethanol.

-

Heating: Heat gently on a steam bath or hot plate (approx 60°C) until the solid dissolves completely.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath or refrigerator (4°C) for 1 hour.

-

Collection: Filter the purified crystals and wash with a small amount of cold ethanol.

-

Yield: Expected yield is 60–80% (approx. 2.0 – 2.6 g).

Quality Control & Characterization

| Parameter | Specification | Method | Notes |

| Appearance | White crystalline powder | Visual | Yellowing indicates oxidation impurities. |

| Melting Point | 94°C – 95°C | Capillary MP | High purity erythro isomer. |

| IR Spectrum | Broad peak 3200-3400 cm⁻¹ | FTIR | Indicates OH stretch. |

| Solubility | Soluble in hot EtOH; Insoluble in water | Solubility Test | Differentiates from salts. |

Troubleshooting Guide:

-

Problem: Product melts at >120°C.

-

Cause: Starting material was likely Elaidic acid (trans), or significant isomerization occurred (rare in these conditions).

-

-

Problem: Product is oily/sticky.

-

Cause: Incomplete oxidation or presence of unreacted oleic acid.

-

Solution: Wash crude product with petroleum ether (DHSA is insoluble; Oleic acid is soluble) before recrystallization.[4]

-

-

Problem: Low Yield.

-

Cause: Temperature rose >10°C during oxidation, causing cleavage into azelaic acid (water-soluble, lost in filtrate).

-

References

-

Lapworth, A., & Mottram, E. N. (1925).[1] Oxidation of Oleic Acid by Permanganate. Journal of the Chemical Society, Transactions.

-

Organic Syntheses. (1952). 9,10-Dihydroxystearic Acid.[1][2][3][5][6] Org. Synth. 1952, 32, 22.

-

Swern, D. (1948). Chemistry of Epoxy Compounds. Chemical Reviews. (Fundamental reference for stereochemistry of lipid oxidation).

-

Nuffield Foundation. Oxidation of Oleic Acid with Potassium Permanganate. Practical Chemistry Protocol.

Sources

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of erythro-9,10-dihydroxystearic acid, ارثرو-10،9-ثنائي هيدروحامض الستيارك, erythro-9,10-Διυδροστεατικό οξ [orgspectroscopyint.blogspot.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: August 2014 [orgspectroscopyint.blogspot.com]

- 6. researchgate.net [researchgate.net]

Analytical Standards for erythro-9,10-Dihydroxystearic Acid: Purity Assessment & Isomer Differentiation

Application Note: AN-Lipid-094

Executive Summary

erythro-9,10-Dihydroxystearic acid (DHSA) is a high-value saturated fatty acid derivative used in cosmetic formulations, lubricants, and as a metabolic biomarker for oleic acid oxidation. However, commercial supplies are frequently contaminated with the threo-diastereomer or unreacted oleic acid.

The biological and physicochemical properties of DHSA are strictly governed by its stereochemistry. The erythro isomer (derived from syn-dihydroxylation) exhibits a significantly higher melting point and distinct solubility profile compared to the threo isomer (derived from epoxide hydrolysis).

This guide provides a multi-modal analytical workflow to certify the purity of erythro-9,10-DHSA, utilizing Differential Scanning Calorimetry (DSC), GC-MS (for structural ID), and LC-MS/MS (for trace impurity quantification).

Physicochemical Characterization: The First Line of Defense

Before engaging expensive mass spectrometry resources, fundamental physical properties provide the most immediate indication of stereochemical purity.

Melting Point Differentiation

The most robust "quick check" for erythro vs. threo differentiation is the melting point.[1] The erythro crystal lattice is significantly more stable.

| Property | erythro-9,10-DHSA | threo-9,10-DHSA | Oleic Acid (Impurity) |

| Melting Point | ~132°C | ~95°C | 13–14°C (Liquid) |

| Origin | KMnO₄ Oxidation (syn) | Epoxide Hydrolysis (anti) | Starting Material |

| Solubility (EtOH) | Low (requires heat) | Moderate | High |

Protocol 1: DSC Purity Check

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC2500).

-

Sample: 2–5 mg solid DHSA in Tzero aluminum pan.

-

Ramp: Heat from 40°C to 150°C at 10°C/min.

-

Acceptance Criteria: Sharp endothermic peak onset >130°C. Presence of minor peaks at ~95°C indicates threo contamination.

GC-MS Structural Validation (Derivatization Required)

Gas Chromatography is the gold standard for separating diastereomers, but DHSA is non-volatile and thermally unstable in its free acid form. We utilize a dual-derivatization strategy: Methylation (Carboxyl) + Silylation (Hydroxyl).

Workflow Diagram

Figure 1: Derivatization workflow for GC-MS analysis. This two-step process ensures complete volatility and distinct fragmentation patterns.

Protocol 2: GC-MS Sample Preparation

-

Methylation: Dissolve 1 mg DHSA in 0.5 mL BF₃-Methanol (14%). Heat at 60°C for 15 mins. Extract with Hexane.[2][3] Evaporate to dryness.

-

Silylation: Reconstitute residue in 50 µL Pyridine + 50 µL BSTFA (with 1% TMCS). Incubate at 60°C for 30 mins.

-

Analysis: Inject 1 µL (Split 1:10) onto a DB-5ms column (30m x 0.25mm).

-

Temp Program: 100°C (1 min)

20°C/min

-

Spectral Interpretation (The "Fingerprint")

The Bis-TMS-Methyl Ester derivative cleaves specifically between C9 and C10 (the functionalized carbons).

-

Precursor Ion: M+ (very weak/absent).

-

Key Fragment A (C10-C18):

-cleavage generates CH3-(CH2)7-CH(OTMS)+. m/z 215 . -

Key Fragment B (C1-C9):

-cleavage generates +CH(OTMS)-(CH2)7-COOMe. m/z 259 .

Validation Check: The ratio of erythro to threo is determined by retention time. On a 5% phenyl column, the erythro isomer typically elutes after the threo isomer due to intramolecular hydrogen bonding differences affecting interaction with the stationary phase.

LC-MS/MS Quantitative Protocol (Trace Analysis)

For quantifying DHSA in biological matrices or detecting trace impurities without derivatization, LC-MS/MS in Negative Electrospray Ionization (ESI-) mode is preferred.

Protocol 3: LC-MS/MS Method[2][4][5]

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 5mM Ammonium Acetate (pH 7.5).

-

Mobile Phase B: Acetonitrile/Methanol (90:10).

-

Gradient: 30% B to 95% B over 10 mins.

-

Flow Rate: 0.3 mL/min.[4]

MRM Transitions (Negative Mode)

Since DHSA ionizes as the carboxylate anion

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

| 9,10-DHSA | 315.2 | 171.1 | 25 | Cleavage at C9-C10 |

| 9,10-DHSA | 315.2 | 155.1 | 30 | Secondary loss |

| Oleic Acid | 281.2 | 281.2 | 0 | Pseudo-MRM (Sim) |

NMR Validation: Stereochemical Integrity

When reference standards are unavailable, NMR is the absolute method for assigning configuration. The chemical shift of the methine protons (CH-OH) differs between isomers due to magnetic anisotropy and shielding effects in the preferred conformers.

-

Solvent: DMSO-d₆ or CDCl₃.

-

Target Signal: Methine protons at C9/C10.[5]

-

erythro-Isomer: Signal appears upfield (approx 3.40 ppm ).

-

threo-Isomer: Signal appears downfield (approx 3.60 ppm ).

-

Note: The coupling constant (

) is generally smaller for erythro due to the gauche conformation dominating in solution to facilitate H-bonding.

-

Logic Map: Purity Assessment Decision Tree

Figure 2: Decision matrix for certifying analytical standards. Melting point is the critical "Go/No-Go" gate before spectral analysis.[1]

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 9,10-Dihydroxystearic acid, TMS derivative. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. (2024).[6] Compound Summary for CID 12235229: erythro-9,10-Dihydroxystearic acid. National Center for Biotechnology Information. [Link]

-

Ren, Y., et al. (2013). "Synthesis, purification and identification of 9,10-dihydroxystearic acid." ResearchGate. (Validating melting points of 132°C for erythro isomer). [Link]

-

LIPID MAPS® Lipidomics Gateway. (2024). Standard Protocol for LC-MS/MS of Oxidized Fatty Acids. [Link]

-

Yang, Z., et al. (2018). "Analysis of Triacylglycerols in Castor Oil Through Liquid Chromatography–Mass Spectrometry." Journal of Chromatographic Science. (Discussing ionization of hydroxy fatty acids). [Link]

Sources

Application Notes & Protocols: A Guide to Utilizing Erythro-9,10-Dihydroxystearic Acid in Fatty Acid Metabolism Studies in HepG2 Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The rising prevalence of metabolic disorders, particularly Non-Alcoholic Fatty Liver Disease (NAFLD), necessitates the development of robust in vitro models and the identification of novel bioactive molecules to study hepatic lipid metabolism. The human hepatoma cell line, HepG2, serves as a cornerstone for such investigations due to its hepatic lineage and metabolic capabilities.[1] This guide provides a comprehensive framework for utilizing erythro-9,10-dihydroxystearic acid (e-DHSA), an oxidation product of oleic acid, as a tool compound to probe the intricacies of fatty acid metabolism in HepG2 cells.[2] We present the scientific rationale for its use, centered on its potential as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist, alongside detailed, self-validating protocols for inducing and evaluating cellular steatosis, assessing fatty acid uptake, and analyzing the expression of key metabolic genes.

Scientific Rationale & Mechanistic Hypothesis

The liver is a central hub for fatty acid metabolism, balancing uptake, de novo lipogenesis (DNL), oxidation, and export.[3] An imbalance in these pathways leads to the ectopic accumulation of lipids, a hallmark of NAFLD.[4][5] HepG2 cells, when challenged with an excess of free fatty acids (FFAs), can replicate this steatotic phenotype, making them an invaluable tool for screening and mechanistic studies.[6]

Erythro-9,10-dihydroxystearic acid (e-DHSA) is a dihydroxy fatty acid formed from the oxidation of oleic acid.[2] Its structural similarity to other lipid signaling molecules and its documented ability to activate PPARα make it a compelling compound for metabolic research.[2] PPARα is a nuclear receptor that functions as a primary transcriptional regulator of fatty acid catabolism. Its activation in hepatocytes leads to the upregulation of genes involved in fatty acid uptake, binding, and mitochondrial and peroxisomal β-oxidation.[7]

Our central hypothesis is that e-DHSA will ameliorate FFA-induced lipid accumulation in HepG2 cells by activating PPARα, thereby shifting the metabolic balance from lipid storage towards fatty acid oxidation. This guide provides the experimental framework to test this hypothesis.

Figure 1: Hypothesized signaling pathway of e-DHSA in hepatocytes.

Experimental Design & Workflow

The overall experimental strategy involves establishing a steatosis model in HepG2 cells, treating these cells with e-DHSA, and subsequently measuring key metabolic endpoints. A robust design includes multiple controls to ensure the validity of the results.

Figure 2: General experimental workflow for studying e-DHSA effects.

Core Methodologies & Protocols

Protocol 1: General Culture of HepG2 Cells

Expertise & Experience: HepG2 cells are adherent and grow in clusters.[8] Maintaining them at sub-confluent levels (70-80%) prevents the formation of dense foci which can lead to non-uniform responses to treatments.[8] Consistent passaging ensures a healthy, proliferating culture essential for reproducible metabolic studies.

-

Medium Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

-

Thawing: Thaw cryopreserved HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 500 x g for 5 minutes.[9]

-

Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer the cell suspension to a T75 flask.

-

Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[10]

-

Maintenance: Change the medium every 2-3 days.

-

Passaging: When cells reach 70-80% confluency, wash with PBS, and detach using TrypLE™ Express or a similar trypsin solution. Neutralize the trypsin with complete medium and re-seed new flasks at a 1:3 to 1:6 ratio.[9]

Protocol 2: Induction of Steatosis and Treatment with e-DHSA

Expertise & Experience: To model NAFLD in vitro, hepatocytes are typically loaded with a mixture of saturated (palmitic) and monounsaturated (oleic) fatty acids.[6][11] This combination mimics the elevated FFA levels seen in metabolic disease and is more physiologically relevant than using a single fatty acid. FFAs must be complexed to fatty acid-free Bovine Serum Albumin (BSA) to ensure their solubility and facilitate cellular uptake.

-

FFA-BSA Conjugate Preparation:

-

Prepare a 2% (w/v) solution of fatty acid-free BSA in serum-free DMEM.

-

Prepare stock solutions of oleic acid and palmitic acid in ethanol.

-

Warm the BSA solution to 37°C. While stirring, slowly add the oleic and palmitic acid stocks to achieve a final concentration of 500 µM in a 2:1 oleate:palmitate molar ratio.[6]

-

Incubate at 37°C for 1 hour to allow complexation. Filter-sterilize the solution.

-

-

Cell Seeding: Seed HepG2 cells into appropriate culture plates (e.g., 6-well plates for imaging/RNA, 96-well plates for quantitative assays) and allow them to adhere and reach ~70% confluency.

-

Induction of Steatosis: Aspirate the growth medium and replace it with the prepared FFA-BSA medium. Incubate for 24 hours to induce lipid accumulation.[6]

-

e-DHSA Treatment:

-

Prepare stock solutions of e-DHSA in a suitable vehicle (e.g., DMSO).

-

After the 24-hour steatosis induction, replace the FFA-BSA medium with fresh FFA-BSA medium containing the desired concentrations of e-DHSA (e.g., 1-100 µM).

-

Crucial Controls:

-

Vehicle Control: Cells treated with FFA-BSA medium plus the highest volume of vehicle used for e-DHSA.

-

Negative Control: Cells treated with medium containing BSA only (no FFAs).

-

Positive Control (Optional): Cells treated with a known PPARα agonist (e.g., fenofibrate).

-